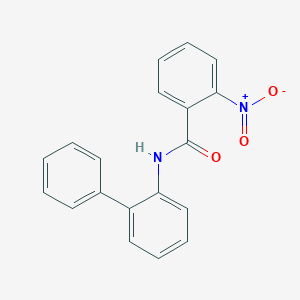

N-2-biphenylyl-2-nitrobenzamide

Beschreibung

N-2-biphenylyl-2-nitrobenzamide is a benzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. This structural configuration imparts unique physicochemical properties, including enhanced aromatic π-π interactions and steric effects due to the biphenyl moiety.

Eigenschaften

IUPAC Name |

2-nitro-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(16-11-5-7-13-18(16)21(23)24)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHFAVMYAQOCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Key Findings:

Substituent Position and Bioactivity Nitro Group Position: The ortho-nitro substitution (as in N-2-biphenylyl-2-nitrobenzamide) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions compared to meta- or para-nitro analogs . Biphenyl vs. Monophenyl: The biphenyl group in N-2-biphenylyl-2-nitrobenzamide likely increases steric hindrance and aromatic interactions compared to simpler phenyl or methylphenyl substituents (e.g., N-(4-methylphenyl)-2-nitrobenzamide) .

Biological Activity Trends

- Compounds with heterocyclic substituents (e.g., benzothiazole or thiophene) exhibit enhanced antimicrobial or anticancer properties compared to purely aromatic analogs .

- Bromoethyl or methanesulfonyl groups (e.g., N-(2-Bromoethyl)-2-nitrobenzamide) improve electrophilicity, making them suitable for covalent bonding in drug design .

Solubility and Reactivity

- Hydrophilic substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce membrane permeability. In contrast, hydrophobic biphenyl or benzothiazole groups enhance lipid solubility .

Structural-Activity Relationships (SAR)

- Biphenyl Moieties : The biphenyl group may improve binding affinity to hydrophobic pockets in proteins or DNA, as seen in related compounds with extended aromatic systems .

- Heterocyclic Modifications : Replacement of phenyl with thiophene or benzothiazole introduces heteroatoms, altering hydrogen-bonding and π-stacking capabilities .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.